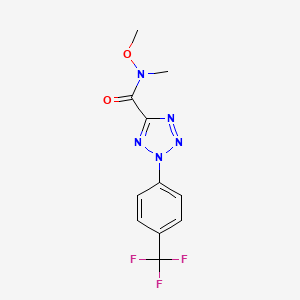

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-Methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole core substituted with a 4-(trifluoromethyl)phenyl group and an N-methoxy-N-methyl carboxamide side chain. The tetrazole ring (a five-membered ring with four nitrogen atoms) enhances metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl (CF₃) group contributes to lipophilicity and electron-withdrawing effects, influencing receptor binding . The N-methoxy-N-methyl group likely improves solubility and bioavailability, a common strategy in drug design .

Properties

IUPAC Name |

N-methoxy-N-methyl-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N5O2/c1-18(21-2)10(20)9-15-17-19(16-9)8-5-3-7(4-6-8)11(12,13)14/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOZDDARCLMRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Carboxamide Formation: The carboxamide group is formed by reacting the tetrazole intermediate with methoxyamine and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance, a related compound demonstrated significant growth inhibition against multiple cancer types, suggesting that tetrazole derivatives may share similar mechanisms of action or biological pathways .

Case Study: Anticancer Efficacy

- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40

- Percent Growth Inhibition (PGI) :

- SNB-19: 86.61%

- OVCAR-8: 85.26%

- NCI-H40: 75.99%

These results indicate a promising avenue for further research into the therapeutic applications of this compound in oncology.

2. Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A study focusing on a series of tetrazole-based compounds revealed that they exhibit fast-kill kinetics against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action appears to involve inhibition of hemozoin formation, akin to the action of chloroquine, a well-known antimalarial drug .

Case Study: Antimalarial Mechanism

- Target Parasite : P. falciparum

- Mechanism : Intracellular inhibition of hemozoin formation

- Resistance Profile : Modest resistance associated with amplification of the multidrug resistance gene 1 (pfmdr1)

This finding positions this compound as a candidate for further optimization in malaria treatment strategies.

Synthetic Chemistry Applications

In synthetic chemistry, tetrazoles are valued for their versatility as intermediates in the synthesis of various organic compounds. The unique reactivity of tetrazoles allows them to participate in a range of chemical transformations, including:

- Radical Reactions : Tetrazoles can act as radical precursors, enabling the formation of new carbon-carbon bonds.

Synthesis Example

A study illustrated the use of this compound in radical methylation processes, showcasing its utility in generating complex molecular architectures through radical coupling reactions .

Summary Table of Applications

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell lines | Significant PGIs observed across multiple lines |

| Antimalarial Activity | Fast-kill kinetics against P. falciparum | Similar mechanism to chloroquine |

| Synthetic Chemistry | Radical reactions | Effective precursor for carbon-carbon bond formation |

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in proteins. The tetrazole ring can mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylic acid substrates.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related carboxamide derivatives:

Key Observations :

- Heterocyclic Core : The tetrazole ring in the target compound distinguishes it from thiazole, isoxazole, or triazole-based analogs. Tetrazoles are more polar and resistant to oxidative metabolism compared to sulfur-containing thiazoles .

- Trifluoromethyl Group : Shared with compounds in and , the CF₃ group enhances binding to hydrophobic pockets in biological targets, as seen in kinase inhibitors and antibacterial agents.

Analytical and Physicochemical Data

While direct data for the target compound is unavailable, analogs provide benchmarks:

Biological Activity

N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C16H18F3N5O2

- Molecular Weight : 365.34 g/mol

- IUPAC Name : this compound

Tetrazole derivatives, including this compound, exhibit various biological activities attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the tetrazole ring is crucial for their activity, often influencing their pharmacokinetic properties and binding affinity to target sites.

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |

| Compound B | Jurkat (T-cell leukemia) | 1.61 ± 1.92 |

| This compound | MCF-7 (breast cancer) | TBD |

The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxicity by stabilizing the compound's interaction with cellular targets, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Research indicates that tetrazole derivatives can also exhibit anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This has been observed in animal models where these compounds reduced markers of inflammation .

Case Studies

- In Vitro Studies : A study investigated the effects of this compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.

- In Vivo Studies : In murine models, administration of this compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.

- Structure-Activity Relationship (SAR) : Analysis of various derivatives revealed that modifications on the phenyl ring significantly influenced biological activity. Substituents that enhance lipophilicity or introduce steric hindrance often improve efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-methoxy-N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with commercially available precursors. For example:

Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ammonium chloride) .

Carboxamide coupling : Use of coupling reagents like EDCI/HOBt to attach the N-methoxy-N-methyl group to the tetrazole core .

Trifluoromethylphenyl introduction : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution under reflux with polar aprotic solvents (e.g., DMF) .

- Characterization : Confirm intermediates via -NMR (to verify methoxy and methyl groups), -NMR (for trifluoromethyl), and LC-MS for molecular ion confirmation. Purity is assessed via HPLC (>95%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The -CF group enhances:

- Lipophilicity : Measured via logP values (e.g., using shake-flask method or computational tools like MarvinSketch) to predict membrane permeability .

- Electrophilicity : Assessed via Hammett constants () to understand its electron-withdrawing effects on aromatic substitution reactions .

- Metabolic stability : Evaluated in microsomal assays (e.g., human liver microsomes) to compare degradation rates with non-fluorinated analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against specific targets (e.g., enzymes or receptors)?

- Methodological Answer :

Systematic substitution : Replace the N-methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to probe steric effects on target binding .

In vitro assays : Test inhibitory activity (IC) against recombinant enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, guided by crystallographic data from related tetrazole derivatives .

Q. What experimental strategies resolve contradictory data in pharmacological studies (e.g., conflicting IC values across assays)?

- Methodological Answer :

- Assay standardization : Replicate results under controlled conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Orthogonal validation : Use SPR for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Metabolite screening : Identify off-target effects via untargeted metabolomics (LC-QTOF-MS) to rule out interference from degradation products .

Q. How can computational modeling guide the identification of biological targets for this compound?

- Methodological Answer :

Pharmacophore mapping : Use Schrödinger’s Phase to align the compound’s functional groups with known active molecules (e.g., kinase inhibitors) .

Machine learning : Train models on ChEMBL bioactivity data to predict novel targets based on structural fingerprints (e.g., ECFP4) .

Molecular dynamics : Simulate binding stability (100 ns trajectories in GROMACS) to prioritize high-affinity targets .

Q. What methodologies assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced degradation studies : Expose the compound to:

- Acidic/basic conditions (0.1M HCl/NaOH at 40°C for 24h).

- Oxidative stress (3% HO, RT).

- Photolysis (ICH Q1B guidelines) .

- Analytical monitoring : Track degradation via UPLC-PDA at = 254 nm and identify byproducts via HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.